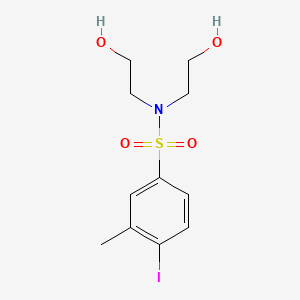
Disperse Blue 54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Blue 54 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and are typically applied in a finely dispersed form. This compound is known for its vibrant blue color and is widely used in the textile industry.
Méthodes De Préparation
The synthesis of Disperse Blue 54 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of aniline with phthalic anhydride to form an intermediate compound, which is then subjected to further reactions to produce the final dye. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the reactions. Industrial production methods often involve large-scale batch processes, where the dye is synthesized in reactors and then purified through filtration and crystallization processes .
Analyse Des Réactions Chimiques
Disperse Blue 54 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Disperse Blue 54 has several scientific research applications, particularly in the fields of chemistry and materials science It is used as a model compound for studying the dyeing properties of synthetic fibers and the interactions between dyes and fibers In biology, this compound is used as a staining agent for visualizing cellular structures under a microscopeAdditionally, this compound is used in the development of new dyeing techniques and the optimization of dyeing processes in the textile industry .
Mécanisme D'action
The mechanism of action of Disperse Blue 54 involves its interaction with the synthetic fibers it is used to dye. The dye molecules penetrate the fibers and form non-covalent bonds with the polymer chains, resulting in the coloration of the fibers. The molecular targets of this compound are the hydrophobic regions of the synthetic fibers, where the dye molecules can easily diffuse and interact with the polymer chains. The pathways involved in the dyeing process include diffusion, adsorption, and fixation of the dye molecules within the fibers .
Comparaison Avec Des Composés Similaires
Disperse Blue 54 can be compared with other similar disperse dyes, such as Disperse Blue 106 and Disperse Blue 124. These dyes share similar chemical structures and dyeing properties but differ in their specific applications and performance characteristics. For example, Disperse Blue 106 and Disperse Blue 124 are known for their higher prevalence of causing textile dermatitis compared to this compound . The uniqueness of this compound lies in its specific shade of blue and its relatively lower allergenic potential, making it a preferred choice for certain textile applications.
Similar compounds include:
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
- Disperse Blue 291
Propriétés
Numéro CAS |
12217-77-5 |
|---|---|
Formule moléculaire |
C20H12N2O6 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




